

Application Notes and Protocols: Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate

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Compound of Interest

Compound Name: Dihydrocarvyl acetate, (+/-)-

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Introduction

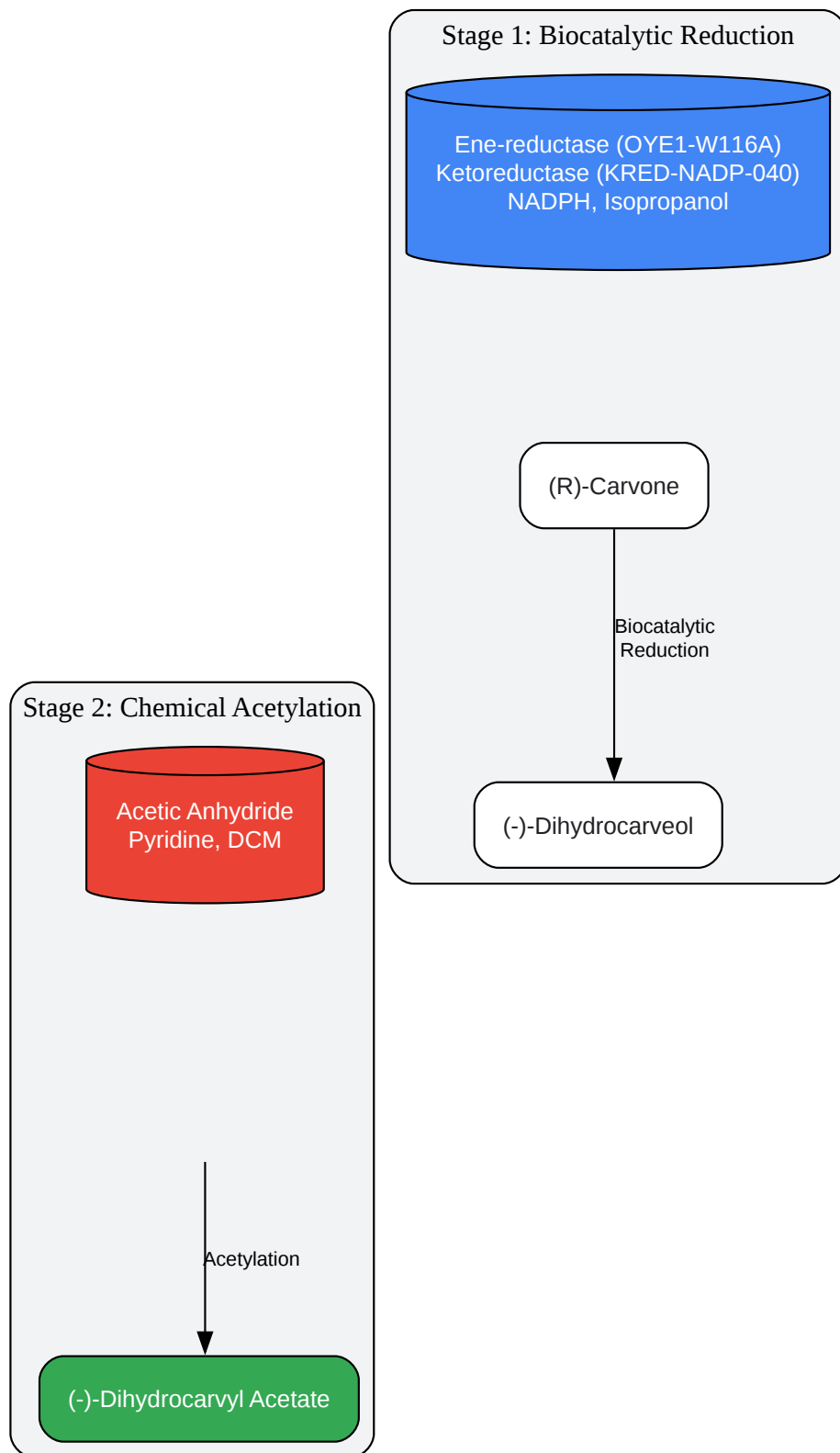
(-)-Dihydrocarvyl acetate is a chiral monoterpene ester with significant applications in the flavor and fragrance industries, valued for its distinct sweet, floral, and slightly minty aroma.^[1]^[2] As a chiral molecule, it also serves as a valuable building block in the asymmetric synthesis of complex natural products and pharmaceuticals.^[1] The stereochemistry of dihydrocarvyl acetate is crucial for its sensory and biological properties, necessitating highly selective synthetic methods to obtain the desired enantiomer.

This document details a robust chemoenzymatic protocol for the enantioselective synthesis of (-)-dihydrocarvyl acetate. The synthesis employs a two-step process, beginning with a highly stereoselective biocatalytic reduction of (R)-carvone to (-)-dihydrocarveol, followed by a standard chemical acetylation to yield the final product.^[1] This method is advantageous due to its high enantiopurity and good yields.^[1]

Synthetic Pathway Overview

The enantioselective synthesis of (-)-dihydrocarvyl acetate is achieved through a two-stage process. The first stage involves a biocatalytic reduction of (R)-carvone using a dual-enzyme system. An ene-reductase and a ketoreductase work in concert to produce (-)-dihydrocarveol

with high stereoselectivity.[1] The second stage is a chemical acetylation of the resulting chiral alcohol to afford the target ester, (-)-dihydrocarvyl acetate.[1]



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Caption: Chemoenzymatic synthesis of (-)-dihydrocarvyl acetate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of (-)-dihydrocarvyl acetate.[1]

Step	Reaction	Starting Material	Key Reagents /Catalysts	Product	Yield (%)	Enantiomeric Excess (ee%) / Diastereomeric Excess (de%)
1	Biocatalytic Reduction	(R)-Carvone	Ene-reductase (OYE1-W116A), Ketoreductase (KRED-NADP-040)	(-)-Dihydrocarveol	>95	>99 (de)
2	Chemical Acetylation	(-)-Dihydrocarveol	Acetic Anhydride, Pyridine	(-)-Dihydrocarvyl Acetate	~90	>99 (ee)

Experimental Protocols

Step 1: Enantioselective Synthesis of (-)-Dihydrocarveol

This protocol is adapted from the stereodivergent synthesis of dihydrocarveol isomers.[1] The specific combination of an ene-reductase and a ketoreductase is crucial for obtaining the desired (-)-dihydrocarveol stereoisomer.[1]

Materials:

- (R)-Carvone
- Ene-reductase OYE1-W116A (or whole cells expressing the enzyme)
- Ketoreductase KRED-NADP-040 (or whole cells expressing the enzyme)
- Nicotinamide adenine dinucleotide phosphate (NADPH)
- Isopropanol
- Potassium phosphate buffer (100 mM, pH 7.5)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of potassium phosphate buffer (100 mM, pH 7.5), add the ene-reductase OYE1-W116A and the ketoreductase KRED-NADP-040.
- Add NADPH to the buffer solution as the cofactor.
- Add isopropanol as a co-substrate for cofactor regeneration.
- Add (R)-Carvone to the reaction mixture.
- Stir the reaction mixture at a controlled temperature (typically 30 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, extract the reaction mixture with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to afford pure (-)-dihydrocarveol.[\[1\]](#)

Step 2: Synthesis of (-)-Dihydrocarvyl Acetate

This is a standard procedure for the acetylation of a secondary alcohol.[\[1\]](#)

Materials:

- (-)-Dihydrocarveol (from Step 1)
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

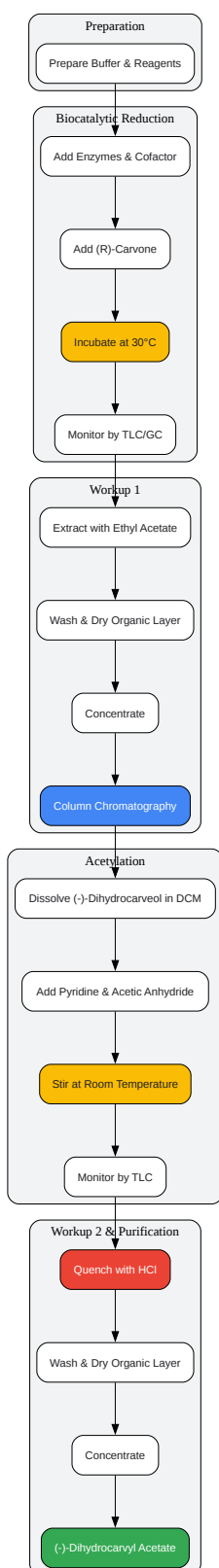
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine followed by the dropwise addition of acetic anhydride.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by the slow addition of 1 M HCl.

- Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.
- If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.^[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of (-)-dihydrocarvyl acetate.



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Caption: Detailed workflow for the synthesis of (-)-dihydrocarvyl acetate.

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References

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